7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine
Overview
Description
7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are characterized by their bicyclic structure, consisting of two fused pyrimidine rings. The presence of nitrogen atoms in the rings imparts unique chemical properties, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine typically involves the cyclization of 5-acetyl-4-aminopyrimidines. Two main routes have been proposed:
Acylation and Cyclization: Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) results in the formation of pyrimido[4,5-d]pyrimidines with various substituents.
Reductive Amination and Cyclization: Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF–DMA) or triethyl orthoformate (HC(OEt)3) yields 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimido[4,5-d]pyrimidines, which can exhibit different biological activities .
Scientific Research Applications
7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyrimido[5,4-d]pyrimidines: These compounds are structurally similar but differ in the position of the nitrogen atoms in the rings.
Uniqueness: 7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine is unique due to its specific substitution pattern and the resulting biological activities. Its ability to interact with multiple molecular targets makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-methyl-5,8-dihydropyrimido[4,5-d]pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-9-3-6-2-8-4-10-7(6)11-5/h3-4H,2H2,1H3,(H,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMPTERAYATUMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CN=CNC2=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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